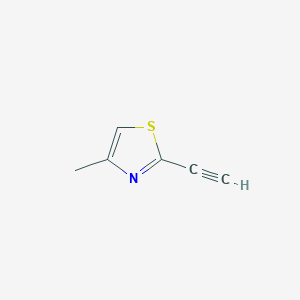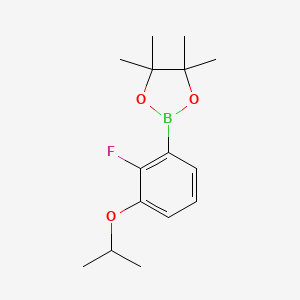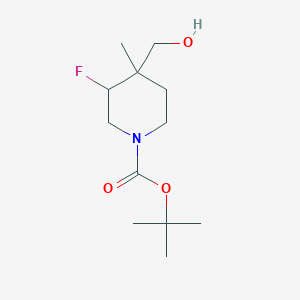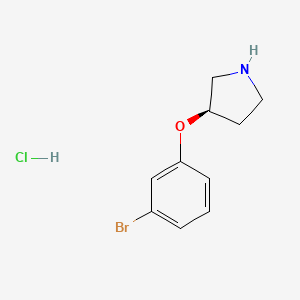
(R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride
Overview
Description
®-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride is an organic compound that features a pyrrolidine ring substituted with a 3-bromo-phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride typically involves the reaction of ®-pyrrolidine with 3-bromo-phenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of ®-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom or to modify the pyrrolidine ring.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydride, potassium carbonate, or other strong bases.
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Substituted pyrrolidine derivatives.
Oxidation: Quinones or other oxidized phenoxy derivatives.
Reduction: De-brominated pyrrolidine or modified pyrrolidine rings.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its ability to undergo various chemical modifications makes it a versatile tool for probing biological systems and understanding molecular mechanisms.
Medicine
In medicinal chemistry, ®-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride is investigated for its potential therapeutic applications. It can serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and intermediates for pharmaceuticals, agrochemicals, and other high-value products.
Mechanism of Action
The mechanism of action of ®-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding or hydrophobic interactions, while the pyrrolidine ring can provide steric and electronic effects that influence the binding affinity and selectivity of the compound. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride: Similar structure with the bromine atom at the 4-position of the phenoxy group.
®-3-(3-Chloro-phenoxy)-pyrrolidine hydrochloride: Similar structure with a chlorine atom instead of bromine.
®-3-(3-Methoxy-phenoxy)-pyrrolidine hydrochloride: Similar structure with a methoxy group instead of bromine.
Uniqueness
®-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride is unique due to the presence of the bromine atom at the 3-position of the phenoxy group, which can influence its reactivity and interactions with other molecules. This specific substitution pattern can lead to distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(3R)-3-(3-bromophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2;1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHYADKFFREZNK-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC(=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OC2=CC(=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1446377.png)
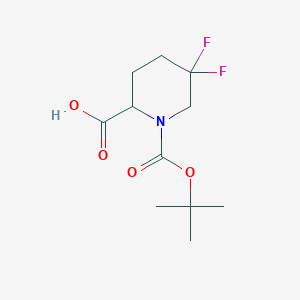
amine](/img/structure/B1446379.png)
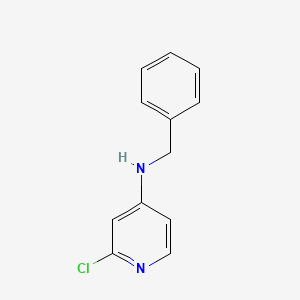
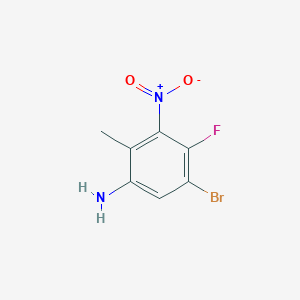
![3-Azabicyclo[3.1.1]heptan-6-one](/img/structure/B1446386.png)
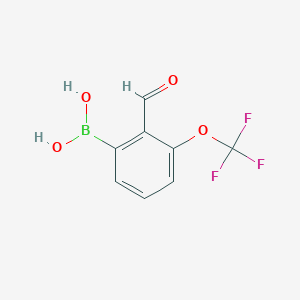
![7-Fluoroimidazo[1,2-a]pyridine](/img/structure/B1446390.png)

![4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1446392.png)

